molecular formula C19H26BNO4 B11832743 3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B11832743
M. Wt: 343.2 g/mol
InChI Key: NEBPKEXIECUVNC-UHFFFAOYSA-N
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Description

“3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic compound that features a benzonitrile core substituted with a tetrahydro-2H-pyran-2-yl group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzonitrile core: This can be achieved through nitrile substitution reactions.

    Introduction of the tetrahydro-2H-pyran-2-yl group: This step might involve etherification reactions using appropriate pyran derivatives.

    Attachment of the dioxaborolan group: This can be done through borylation reactions using boronic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the benzonitrile core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or organometallic compounds under conditions such as heating or the presence of catalysts.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyran group.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Bioconjugation: Potential use in attaching biological molecules for research purposes.

Medicine

    Drug Development: Possible applications in the development of pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reagent or intermediate, participating in various chemical reactions. In biological contexts, it could interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.

    Pyran derivatives: Compounds featuring the tetrahydro-2H-pyran-2-yl group.

    Boronic acid derivatives: Compounds with similar dioxaborolan groups.

Uniqueness

The uniqueness of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” lies in its combination of functional groups, which can impart unique reactivity and properties compared to other compounds.

Properties

Molecular Formula

C19H26BNO4

Molecular Weight

343.2 g/mol

IUPAC Name

3-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-9-8-14(12-21)11-15(16)13-23-17-7-5-6-10-22-17/h8-9,11,17H,5-7,10,13H2,1-4H3

InChI Key

NEBPKEXIECUVNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC3CCCCO3

Origin of Product

United States

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